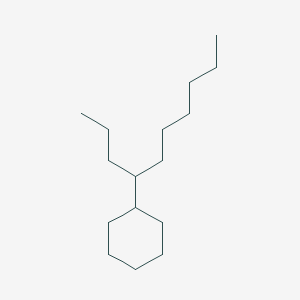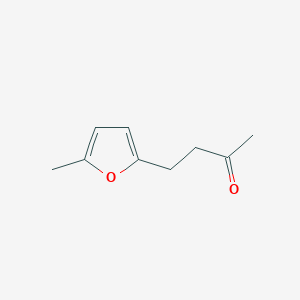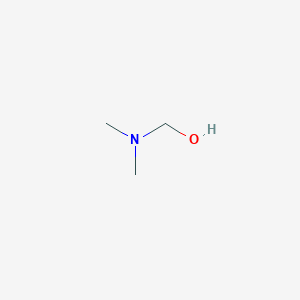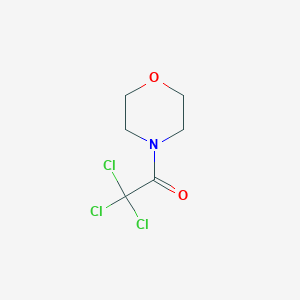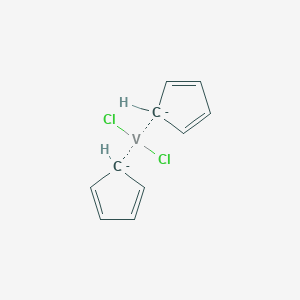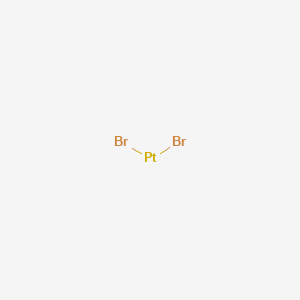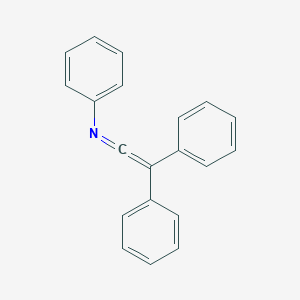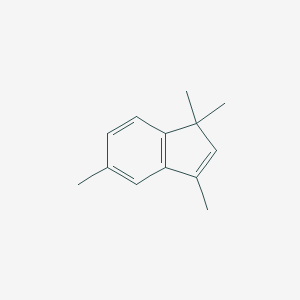
1,1,3,5-Tetramethyl-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3,5-Tetramethyl-1H-indene is a chemical compound that belongs to the family of indene derivatives. It is a colorless liquid with a distinctive odor and is widely used in the chemical industry. The compound has gained significant attention in recent years due to its potential applications in various scientific research fields.
Mecanismo De Acción
The mechanism of action of 1,1,3,5-Tetramethyl-1H-indene is not fully understood. However, studies have suggested that the compound exerts its effects by scavenging reactive oxygen species (ROS) and inhibiting the production of pro-inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1,1,3,5-Tetramethyl-1H-indene has a wide range of biochemical and physiological effects. The compound has been found to protect against oxidative stress, reduce inflammation, and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1,1,3,5-Tetramethyl-1H-indene in lab experiments is its low toxicity and high stability. The compound is also readily available and relatively inexpensive. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
1,1,3,5-Tetramethyl-1H-indene has the potential to be used in a wide range of scientific research fields. Some of the future directions for research include investigating its potential as a treatment for neurodegenerative diseases, exploring its anti-cancer properties, and studying its effects on the immune system.
Conclusion:
In conclusion, 1,1,3,5-Tetramethyl-1H-indene is a promising compound with potential applications in various scientific research fields. The compound possesses antioxidant, anti-inflammatory, and neuroprotective properties and has been found to have a wide range of biochemical and physiological effects. Further research is needed to fully understand the mechanism of action and to explore its potential as a treatment for various diseases.
Métodos De Síntesis
The synthesis of 1,1,3,5-Tetramethyl-1H-indene involves the reaction of 2,3-dimethyl-1,3-butadiene with maleic anhydride in the presence of a catalyst such as p-toluenesulfonic acid. The reaction takes place at high temperatures and yields the desired product in good yields.
Aplicaciones Científicas De Investigación
1,1,3,5-Tetramethyl-1H-indene has been extensively studied for its potential applications in various scientific research fields. The compound has been found to possess antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of various diseases.
Propiedades
Número CAS |
14656-06-5 |
|---|---|
Nombre del producto |
1,1,3,5-Tetramethyl-1H-indene |
Fórmula molecular |
C13H16 |
Peso molecular |
172.27 g/mol |
Nombre IUPAC |
1,1,3,5-tetramethylindene |
InChI |
InChI=1S/C13H16/c1-9-5-6-12-11(7-9)10(2)8-13(12,3)4/h5-8H,1-4H3 |
Clave InChI |
OIPWFYHULPYGNG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C(C=C2C)(C)C |
SMILES canónico |
CC1=CC2=C(C=C1)C(C=C2C)(C)C |
Otros números CAS |
14656-06-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethanol, 2,2'-[[4-[(2-bromo-6-chloro-4-nitrophenyl)azo]-3-chlorophenyl]imino]bis-](/img/structure/B78617.png)

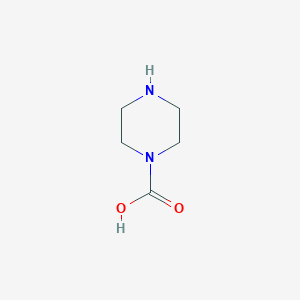
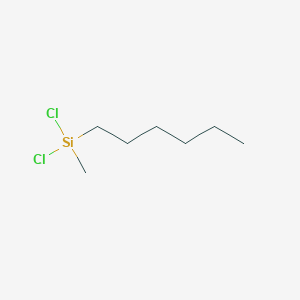
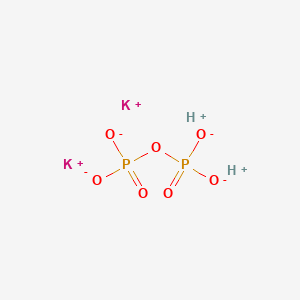
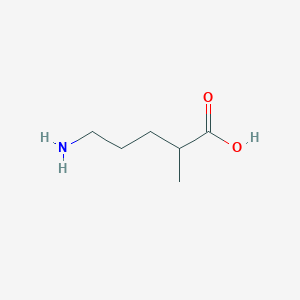
![Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine](/img/structure/B78626.png)
